2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-thiazole core linked via a sulfanyl bridge to a 2-(4-fluorophenyl)-2-oxoethyl moiety. The acetamide nitrogen is substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group, which introduces additional rigidity and electronic effects (Fig. 1). Its synthesis likely involves multi-step protocols similar to those reported for analogous compounds, such as nucleophilic substitution of thiols with halogenated intermediates (e.g., using CS₂/KOH under reflux) , followed by coupling reactions with functionalized acetamide precursors . The presence of fluorine on the phenyl ring enhances lipophilicity and metabolic stability, while the thiadiazole moiety may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S3/c1-9-20-21-15(26-9)19-14(23)6-12-7-24-16(18-12)25-8-13(22)10-2-4-11(17)5-3-10/h2-5,7H,6,8H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRQFOMURIRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Analogs
Key Observations :
- Fluorinated aryl groups (e.g., 4-fluorophenyl) improve membrane permeability compared to chlorinated analogs .
- Sulfanyl linkages increase metabolic stability relative to ether or ester bonds .
Physicochemical and Spectroscopic Properties
Table 2. Physicochemical Comparison
Notes:
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